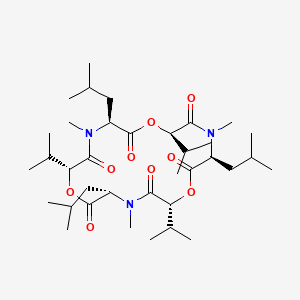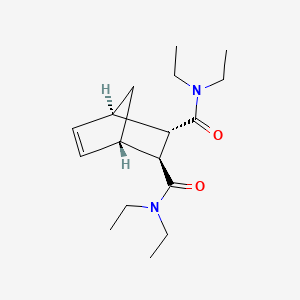
Enniatin C
Vue d'ensemble
Description
Enniatins are a class of organic chemical compounds found in Fusarium fungi. They appear in nature as mixtures of cyclic depsipeptides. The main variants are enniatin A, A1, B and B1 together with minor amounts of enniatin C, D, E and F . Enniatin C belongs to the class of organic compounds known as cyclic depsipeptides. These are natural or synthetic compounds having sequences of amino and hydroxy carboxylic acid residues (usually α-amino and α-hydroxy acids) connected in a ring .
Synthesis Analysis
Enniatin synthetase (Esyn), a 347-kDa multienzyme consisting of two substrate activation modules, is responsible for the nonribosomal formation of the cyclohexadepsipeptide enniatin. The synthesis follows the so-called thiol template mechanism .Molecular Structure Analysis
The crystal structure of enniatin C was studied and it was found that the crystals of enniatin C grown in the presence of KSCN would also adopt the P conformation .Chemical Reactions Analysis
Enniatins are a class of organic chemical compounds found in Fusarium fungi. They appear in nature as mixtures of cyclic depsipeptides . The main variants are enniatin A, A1, B and B1 together with minor amounts of enniatin C, D, E and F .Physical And Chemical Properties Analysis
Enniatin C is a pure compound. Its formula is C36H63N3O9 and its molecular weight is 681.91 .Applications De Recherche Scientifique
Impact on Biological Systems
Enniatins, including Enniatin C, have been found to have significant effects on various biological systems. They are among the most frequently detected emerging mycotoxins . They can modulate drug efflux transporters, which could be significant in understanding their complex biological role .
Inhibition of Drug Efflux Pumps
Enniatins have been found to inhibit drug efflux pumps . This property could be significant in the field of medicine, as it could potentially enhance the efficacy of certain drugs by preventing their expulsion from cells .
Inhibition of Enzymes
Enniatins have also been found to inhibit certain enzymes . This property could be useful in the development of new therapeutic strategies for various diseases .
Antiinsectan Properties
Enniatins have been found to possess antiinsectan properties . This could potentially make them useful in the development of new insecticides or pest control strategies .
Antifungal Properties
Enniatins have also been found to possess antifungal properties . This could potentially make them useful in the treatment of fungal infections or in the development of new antifungal drugs .
6. Treatment and Prevention of Atherosclerosis and Hypercholesterolemia Enniatins have been found to inhibit certain biological processes that could be significant in the treatment and prevention of atherosclerosis and hypercholesterolemia .
Safety And Hazards
Enniatin C should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,9,15-tris(2-methylpropyl)-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H63N3O9/c1-19(2)16-25-34(43)46-29(23(9)10)32(41)38(14)27(18-21(5)6)36(45)48-30(24(11)12)33(42)39(15)26(17-20(3)4)35(44)47-28(22(7)8)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t25-,26-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICJNWLMJRLFKQ-NHODMIADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enniatin C | |
CAS RN |
19893-23-3 | |
| Record name | Enniatin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019893233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENNIATIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI886GV7NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Enniatin C and what is its biological origin?
A1: Enniatin C is a naturally occurring cyclodepsipeptide produced by several species of Fusarium fungi []. Cyclodepsipeptides are cyclic compounds comprising both amino acid and hydroxy acid residues.
Q2: How is the chemical structure of Enniatin C confirmed?
A2: The structure of Enniatin C has been confirmed through total synthesis [, ]. Researchers synthesized Enniatin C and two related compounds, Bassianolide and Decabassianolide, to compare their properties and confirm the structural assignments. This involved step-by-step assembly of the molecule followed by cyclization to form the final ring structure. Additionally, X-ray crystallography studies provided detailed insights into the three-dimensional structure of Enniatin C [].
Q3: Are there efficient methods to synthesize Enniatin C in the laboratory?
A3: Yes, recent advances in synthetic chemistry have led to the development of efficient methods for Enniatin C synthesis. Flow chemistry, a technique where reactions are performed in a continuously flowing stream, has been successfully employed to synthesize Enniatin C and other related cyclodepsipeptides []. This approach allows for quicker reactions, higher yields, and greater control over reaction conditions compared to traditional batch methods.
Q4: How can I analyze a sample to determine if Enniatin C is present?
A4: Early research utilized paper chromatography to separate and identify Enniatin C from other closely related Enniatin variants []. This method exploited the differential migration of N-methylated amino acids, characteristic components of Enniatin molecules, on a paper substrate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















